molecular formula C17H18FNO3S B5484274 N-[2-(4-fluorophenoxy)ethyl]-2-methoxy-4-(methylthio)benzamide

N-[2-(4-fluorophenoxy)ethyl]-2-methoxy-4-(methylthio)benzamide

Cat. No. B5484274
M. Wt: 335.4 g/mol
InChI Key: SYCOPHPNXJABFS-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenoxy)ethyl]-2-methoxy-4-(methylthio)benzamide, commonly known as FMe-DMT, is a synthetic chemical compound that belongs to the class of tryptamines. It was first synthesized in the early 2000s and has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

FMe-DMT acts on the serotonin receptors in the brain, particularly the 5-HT1A and 5-HT2A receptors. These receptors are involved in regulating mood, anxiety, and stress. FMe-DMT has been shown to increase the release of serotonin, which can have a calming and mood-enhancing effect. It also activates the 5-HT2A receptors, which are involved in the psychedelic effects of the compound.
Biochemical and Physiological Effects:
FMe-DMT has been shown to have a range of biochemical and physiological effects, including increased serotonin release, increased heart rate, and blood pressure. It also has been shown to have a psychedelic effect, including altered perception, mood, and thought processes. These effects can be useful in scientific research to study the brain's mechanisms involved in mood, perception, and consciousness.

Advantages and Limitations for Lab Experiments

FMe-DMT has several advantages for lab experiments, including its relatively simple synthesis method and the ability to target specific serotonin receptors. However, it also has limitations, including the potential for adverse effects on the cardiovascular system and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are several future directions for research on FMe-DMT, including its potential as a therapeutic agent for depression, anxiety, and addiction. Further studies are needed to determine the optimal dosing and administration methods to minimize adverse effects and maximize therapeutic benefits. Additionally, research on the long-term effects of FMe-DMT on the brain and cardiovascular system is needed to ensure its safety for human use.

Synthesis Methods

The synthesis of FMe-DMT involves several steps, including the reaction of 4-fluoroanisole with 2-bromoethylamine hydrobromide to form 2-(4-fluorophenoxy)ethylamine. This intermediate is then reacted with 2-methoxy-4-(methylthio)benzoyl chloride to form FMe-DMT. The synthesis of FMe-DMT is relatively straightforward and can be performed using standard laboratory equipment and techniques.

Scientific Research Applications

FMe-DMT has been studied for its potential therapeutic applications, including its use as an antidepressant, anti-anxiety, and anti-inflammatory agent. It has also been studied for its potential to treat addiction and substance abuse disorders. FMe-DMT has been shown to have a high affinity for serotonin receptors, which are involved in regulating mood, anxiety, and stress.

properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S/c1-21-16-11-14(23-2)7-8-15(16)17(20)19-9-10-22-13-5-3-12(18)4-6-13/h3-8,11H,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCOPHPNXJABFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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